6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C7H3BrF3N3 and its molecular weight is 266.02 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds in the triazolopyridine family have been reported to exhibit a wide range of biological activities, including antibacterial , antifungal , and anticancer effects.
Mode of Action
It’s worth noting that triazolopyridines, in general, have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds in the triazolopyridine family have been reported to inhibit mitogen-activated protein (map) kinases , which play a crucial role in regulating cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis.
Result of Action
Related compounds in the triazolopyridine family have been reported to exhibit antibacterial , antifungal , and anticancer activities.
Biological Activity
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS Number: 1166819-53-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique triazole-pyridine structure that may contribute to its pharmacological properties.
- Molecular Formula: C7H3BrF3N3
- Molecular Weight: 266.02 g/mol
- IUPAC Name: this compound
- Purity: Typically >95% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, in a study evaluating various triazolo-pyridazine derivatives, compounds similar to this compound showed significant inhibitory effects on c-Met kinase and exhibited cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Table 1: Cytotoxicity of Triazolo Derivatives Against Cancer Cell Lines
Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
---|---|---|---|
12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |
12f | Not Detected | Moderate | Moderate |
This compound | TBD | TBD | TBD |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells and cell cycle arrest at the G0/G1 phase, particularly noted in the A549 cell line .
Antimicrobial Activity
In addition to anticancer properties, compounds within the triazole class have been investigated for their antimicrobial activities against various pathogens. Specifically, derivatives with similar structures have shown promise against Cryptosporidium spp., suggesting that modifications in the triazole ring could enhance efficacy against parasitic infections .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is influenced by various structural components. The presence of bromine and trifluoromethyl groups is significant in enhancing lipophilicity and modifying receptor interactions. Research indicates that these groups can influence binding affinity and selectivity towards biological targets such as kinases and other enzymes .
Case Studies
- In Vitro Studies on Cytotoxicity : A recent investigation into the cytotoxic effects of triazolo-pyrimidine derivatives demonstrated that specific structural modifications led to enhanced activity against cancer cell lines, providing a basis for further exploration of compounds like this compound .
- Antimicrobial Efficacy : Another study evaluated the efficacy of triazole derivatives against Cryptosporidium, revealing that certain modifications improved both potency and selectivity profiles . This highlights the potential for developing new treatments for cryptosporidiosis.
Properties
IUPAC Name |
6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-2-5-12-13-6(7(9,10)11)14(5)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYNJBWDDYHXEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728836 | |
Record name | 6-Bromo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1166819-53-9 | |
Record name | 6-Bromo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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